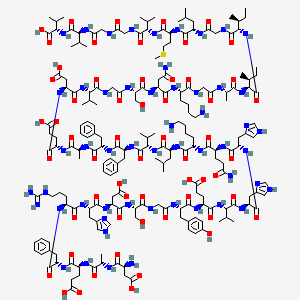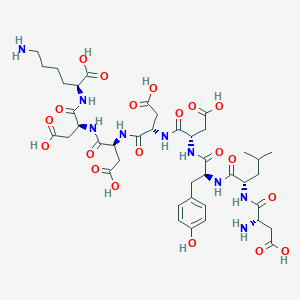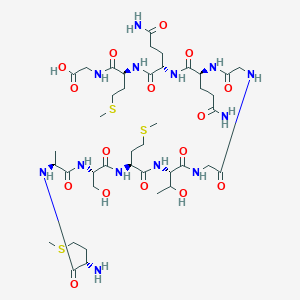
Interleukin (IL)-6 Receptor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
インターロイキン-6 受容体は、炎症やB細胞の成熟に関与するサイトカインであるインターロイキン-6の作用を仲介することで、免疫系において重要な役割を果たすタンパク質です。この受容体は、インターロイキン-6 受容体アルファ鎖とシグナル伝達成分糖タンパク質130という2つのサブユニットで構成されています。 インターロイキン-6がその受容体に結合すると、免疫応答、炎症、造血を調節する細胞内シグナル伝達経路のカスケードが引き起こされます .
準備方法
合成経路と反応条件: インターロイキン-6 受容体の調製には通常、組換えDNA技術が用いられます。受容体サブユニットをコードする遺伝子を、大腸菌や哺乳類細胞などの宿主細胞に導入される発現ベクターにクローニングします。 宿主細胞は、受容体タンパク質を発現させるために特定の条件下で培養され、その後、クロマトグラフィー技術を使用して精製されます .
工業生産方法: インターロイキン-6 受容体の工業生産には、バイオリアクターを使用した大規模発酵プロセスが関与します。宿主細胞は栄養豊富な培地中で培養され、特定の誘導物質を加えることで受容体の発現が誘導されます。 受容体タンパク質は培養液から採取され、一連のろ過とクロマトグラフィーの工程を経て、高純度かつ高収率で精製されます .
化学反応の分析
反応の種類: インターロイキン-6 受容体は、主にインターロイキン-6やその他のシグナル伝達分子との結合相互作用を起こします。これらの相互作用は、酸化、還元、置換などの従来の化学反応ではなく、 水素結合、静電相互作用、疎水性相互作用などの非共有結合を伴います .
一般的な試薬と条件: インターロイキン-6がその受容体に結合するのは、生理的条件下、通常はpH 7.4、37°Cで行われます。 これらの相互作用を研究するために使用される一般的な試薬には、タンパク質の安定性と溶解性を維持するための緩衝液、塩、界面活性剤などがあります .
生成される主な生成物: インターロイキン-6とその受容体との相互作用から生成される主な生成物は、活性化された受容体複合体であり、これは様々な細胞応答につながる下流のシグナル伝達経路を開始します .
科学的研究の応用
インターロイキン-6 受容体は、特に免疫学、腫瘍学、炎症性疾患の分野で、科学研究において数多くの応用があります。主な用途には以下が含まれます。
作用機序
インターロイキン-6 受容体の作用機序は、インターロイキン-6が受容体のアルファ鎖に結合し、糖タンパク質130の二量体化を誘導することです。 この二量体化により、ヤヌスキナーゼ-シグナル伝達および転写活性化因子 (JAK-STAT) シグナル伝達経路が活性化され、免疫応答、炎症、細胞生存に関与する標的遺伝子の転写につながります .
6. 類似の化合物との比較
インターロイキン-6 受容体は、インターロイキン-1 受容体、インターロイキン-2 受容体、インターロイキン-4 受容体などの他のサイトカイン受容体と比較することができます。これらの受容体はすべて免疫シグナル伝達において役割を果たしますが、インターロイキン-6 受容体は、炎症促進および抗炎症反応の両方に関与するという点でユニークです。 さらに、インターロイキン-6 受容体は、他のインターロイキン受容体とは異なる構造とシグナル伝達機構を持っています .
類似の化合物:
- インターロイキン-1 受容体
- インターロイキン-2 受容体
- インターロイキン-4 受容体
- インターロイキン-12 受容体
- インターロイキン-23 受容体
結論として、インターロイキン-6 受容体は、炎症、免疫応答、疾患の発症において重要な役割を果たす免疫系の重要な構成要素です。そのユニークな特性とメカニズムは、科学研究および治療開発のための貴重な標的となっています。
類似化合物との比較
- Interleukin-1 receptor
- Interleukin-2 receptor
- Interleukin-4 receptor
- Interleukin-12 receptor
- Interleukin-23 receptor
特性
分子式 |
C51H85N13O21 |
|---|---|
分子量 |
1216.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1 |
InChIキー |
KRNQVBYIMBCFNF-PEZSOYKISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
配列 |
One Letter Code: TSLPVQDSSSVP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Agtad[cfwkyc]V](/img/structure/B1574774.png)

